CRTh2 antagonist 2

概要

説明

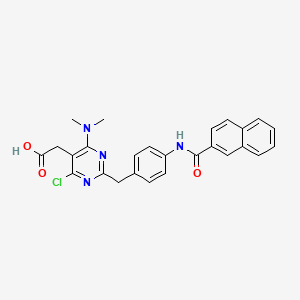

AP-768は、プロスタグランジンD2受容体2(CRTH2)の選択的で強力なアンタゴニストとして作用する低分子薬です。 この化合物は、喘息などの免疫系疾患や呼吸器疾患の治療における潜在的な治療用途のために主に開発されてきました .

2. 製法

AP-768の製造には、いくつかの合成経路と反応条件が含まれます。その方法の1つは、特定の試薬と触媒を使用して目的の化学構造を得ることを含みます。 AP-768の工業的製造方法は、高純度と高収率を確保するために設計されており、多くの場合、精製と品質管理の複数段階を含みます .

作用機序

AP-768の作用機序は、プロスタグランジンD2受容体2(CRTH2)への結合とその受容体の活性の阻害を伴います。この阻害は、炎症やその他の免疫応答を引き起こす下流のシグナル伝達経路を阻止します。 関与する分子標的と経路には、アレルギー性および炎症性反応の主要な役割を果たす好酸球と肥満細胞の活性化の阻害が含まれます .

6. 類似の化合物との比較

AP-768は、次のような他のCRTH2アンタゴニストと比較されています。

OC000459: 同じ治療用途を持つ別のCRTH2アンタゴニスト。

AZD1981: CRTH2受容体を標的としますが、薬物動態特性が異なる化合物。

AP-768のユニークさは、CRTH2アンタゴニストとしての高い選択性と効力にあり、免疫および呼吸器疾患の治療におけるさらなる開発のための有望な候補となっています .

生化学分析

Biochemical Properties

CRTh2 antagonist 2 plays a crucial role in biochemical reactions by interacting with the CRTh2 receptor, a G protein-coupled receptor. This interaction inhibits the binding of prostaglandin D2 to the receptor, thereby preventing the downstream signaling pathways that lead to inflammation and allergic responses. The compound also interacts with various enzymes and proteins involved in the inflammatory response, such as eosinophils, basophils, and T-helper type 2 cells .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by inhibiting the activation and migration of eosinophils and basophils, which are key players in allergic inflammation. Additionally, this compound affects cell signaling pathways by blocking the CRTh2 receptor, leading to reduced production of pro-inflammatory cytokines such as interleukin-4, interleukin-5, and interleukin-13. This results in decreased gene expression related to inflammation and a reduction in cellular metabolism associated with allergic responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the CRTh2 receptor, thereby preventing the activation of the receptor by prostaglandin D2. This inhibition blocks the G protein-coupled receptor signaling pathway, which is responsible for the chemotaxis and activation of immune cells. By inhibiting this pathway, this compound reduces the production of pro-inflammatory cytokines and other mediators of inflammation. Additionally, the compound may influence gene expression by modulating transcription factors involved in the inflammatory response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its efficacy may decrease with prolonged exposure due to potential degradation. Long-term studies have shown that this compound can maintain its inhibitory effects on immune cell activation and inflammation for extended periods, although the degree of inhibition may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation and allergic responses without significant adverse effects. At higher doses, this compound may exhibit toxic effects, including potential liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that optimal dosing is crucial for maximizing therapeutic benefits while minimizing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily those related to the inflammatory response. The compound interacts with enzymes such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of prostaglandins and leukotrienes. By inhibiting these enzymes, this compound reduces the production of pro-inflammatory mediators, thereby modulating metabolic flux and metabolite levels associated with inflammation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. These interactions influence the localization and concentration of this compound, affecting its overall efficacy and activity in targeting the CRTh2 receptor .

Subcellular Localization

The subcellular localization of this compound is primarily within the plasma membrane, where it interacts with the CRTh2 receptor. The compound may also be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are crucial for the compound’s activity and function, as they determine its accessibility to the CRTh2 receptor and other biomolecules involved in the inflammatory response .

準備方法

The preparation of AP-768 involves several synthetic routes and reaction conditions. One of the methods includes the use of specific reagents and catalysts to achieve the desired chemical structure. The industrial production methods for AP-768 are designed to ensure high purity and yield, often involving multiple steps of purification and quality control .

化学反応の分析

AP-768は、次のようなさまざまな種類の化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムと三酸化クロムがあります。

還元: この反応は、水素の付加または酸素の除去を伴います。一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。

置換: この反応は、1つの原子または原子のグループを別の原子または原子のグループに置き換えることを伴います。一般的な試薬には、ハロゲンと求核剤があります。

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

4. 科学研究への応用

AP-768は、次のような幅広い科学研究への応用を持っています。

化学: CRTH2アンタゴニストを伴う研究における参照化合物として使用されます。

生物学: 免疫細胞シグナル伝達と炎症への影響について調査されています。

医学: 喘息やその他の呼吸器疾患の治療における潜在的な治療薬として探求されています。

科学的研究の応用

AP-768 has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in studies involving CRTH2 antagonists.

Biology: Investigated for its effects on immune cell signaling and inflammation.

Medicine: Explored as a potential therapeutic agent for treating asthma and other respiratory diseases.

Industry: Utilized in the development of new drugs targeting CRTH2 receptors.

類似化合物との比較

AP-768 is compared with other CRTH2 antagonists, such as:

OC000459: Another CRTH2 antagonist with similar therapeutic applications.

AZD1981: A compound that also targets CRTH2 receptors but with different pharmacokinetic properties.

The uniqueness of AP-768 lies in its high selectivity and potency as a CRTH2 antagonist, making it a promising candidate for further development in treating immune and respiratory diseases .

特性

IUPAC Name |

2-[4-chloro-6-(dimethylamino)-2-[[4-(naphthalene-2-carbonylamino)phenyl]methyl]pyrimidin-5-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23ClN4O3/c1-31(2)25-21(15-23(32)33)24(27)29-22(30-25)13-16-7-11-20(12-8-16)28-26(34)19-10-9-17-5-3-4-6-18(17)14-19/h3-12,14H,13,15H2,1-2H3,(H,28,34)(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUNNBJJEJUDKNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=NC(=N1)CC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

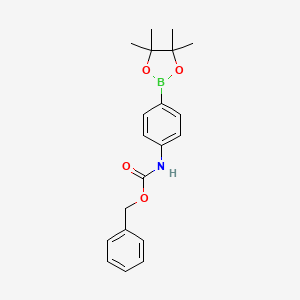

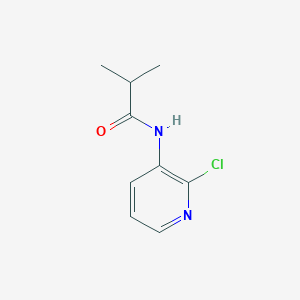

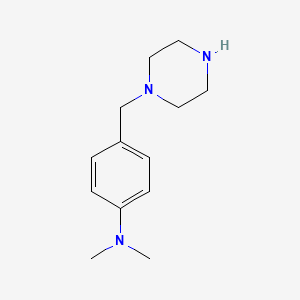

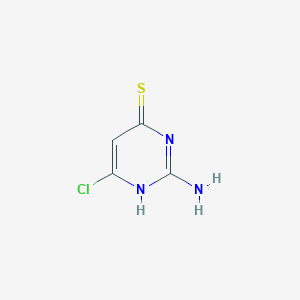

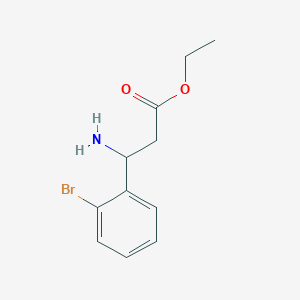

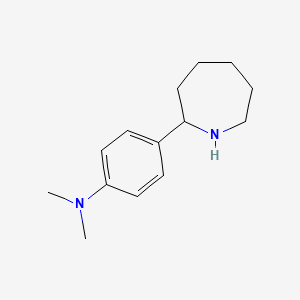

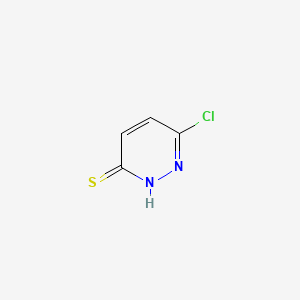

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

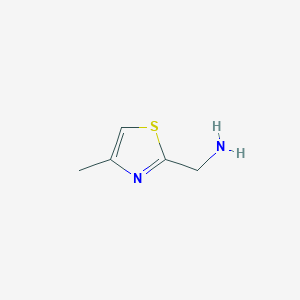

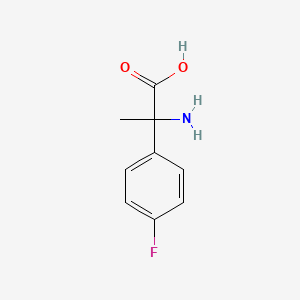

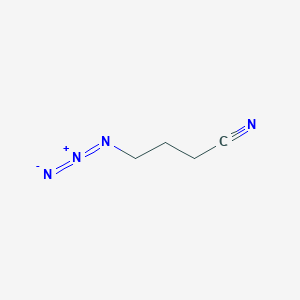

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1277300.png)

![2-amino-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B1277312.png)

![[3-(4-Chlorophenoxy)phenyl]methanol](/img/structure/B1277315.png)

![2-[2-amino-5-(4-chlorophenyl)pyrimidin-4-yl]sulfanylacetic Acid](/img/structure/B1277317.png)